3-Bromo-N-methylimidazo[1,2-a]pyridin-6-amine
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Overview
Description
3-Bromo-N-methylimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . The presence of a bromine atom and a methyl group in its structure makes it a valuable intermediate in various chemical reactions and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-methylimidazo[1,2-a]pyridin-6-amine typically involves the bromination of N-methylimidazo[1,2-a]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-methylimidazo[1,2-a]pyridin-6-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of N-methylimidazo[1,2-a]pyridin-6-amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxides in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in solvents like dichloromethane.
Major Products Formed
Substitution: Formation of various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Oxidation: Formation of N-oxides.
Reduction: Formation of N-methylimidazo[1,2-a]pyridin-6-amine.
Scientific Research Applications
3-Bromo-N-methylimidazo[1,2-a]pyridin-6-amine has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of drugs targeting various diseases, including tuberculosis.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Pharmaceutical Industry: Utilized in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Bromo-N-methylimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the imidazo[1,2-a]pyridine scaffold play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
3-Methylimidazo[1,2-a]pyrazin-6-amine: Another heterocyclic compound with similar structural features.
2-Methylimidazo[1,2-a]pyridine: Used in various synthetic applications.
Uniqueness
3-Bromo-N-methylimidazo[1,2-a]pyridin-6-amine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for diverse chemical modifications . This makes it a valuable intermediate in the synthesis of complex molecules and a versatile scaffold in medicinal chemistry .
Biological Activity
3-Bromo-N-methylimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a bromine atom at the 3-position and a methyl group at the nitrogen atom of the imidazole ring. Its molecular formula is C₈H₈BrN₃, with a molecular weight of approximately 232.08 g/mol. The presence of these substituents influences its reactivity and biological activity.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Research indicates that it can inhibit various kinases by binding to their active sites, disrupting signaling pathways involved in cell growth, differentiation, and apoptosis .
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- In Vitro Studies : The compound has shown promising results against various cancer cell lines. For instance, it demonstrated significant cytotoxic effects on human breast cancer cells (MCF-7) with an IC₅₀ value in the low micromolar range .
- Mechanistic Insights : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound exhibits anti-inflammatory properties:
- Cytokine Inhibition : Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Case Study 1: Anticancer Efficacy in Animal Models
A recent study evaluated the efficacy of this compound in a mouse model of breast cancer. The compound was administered at a dose of 50 mg/kg for four weeks, resulting in a significant reduction in tumor size compared to the control group (p < 0.05). Histological analysis revealed decreased proliferation markers (Ki67) and increased apoptosis markers (cleaved caspase-3) in treated tumors .
Case Study 2: Anti-inflammatory Activity
In a model of acute inflammation induced by carrageenan in rats, administration of this compound led to a significant decrease in paw edema (reduction by 60% compared to control). This effect was associated with decreased levels of inflammatory mediators such as prostaglandin E₂ .
ADME Properties
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating the therapeutic potential of any compound. Table 1 summarizes key ADME data for this compound based on available studies.
Parameter | Value |
---|---|
Solubility | High |
Bioavailability | Moderate |
Metabolic Half-life | ~30 min |
Plasma Protein Binding | ~85% |
Properties
Molecular Formula |
C8H8BrN3 |
---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
3-bromo-N-methylimidazo[1,2-a]pyridin-6-amine |
InChI |
InChI=1S/C8H8BrN3/c1-10-6-2-3-8-11-4-7(9)12(8)5-6/h2-5,10H,1H3 |
InChI Key |
CLYZFZAWINOPHG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN2C(=NC=C2Br)C=C1 |
Origin of Product |
United States |
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